molecular formula C13H11N3O B3015100 5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine CAS No. 500867-13-0

5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine

Cat. No. B3015100
M. Wt: 225.251
InChI Key: MHVBKEOAWZXBES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine” is an organic compound that contains a naphthalene ring, an oxadiazole ring, and an amine group. Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings. The oxadiazole ring is a five-membered ring containing three carbon atoms, one oxygen atom, and one nitrogen atom. The amine group consists of a nitrogen atom attached to hydrogen atoms and/or alkyl groups .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the naphthalene and oxadiazole rings, and the amine group. The exact structure would depend on the specific locations of these groups within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy are typically used to determine the molecular structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the oxadiazole ring and the amine group. The oxadiazole ring is a heterocycle and may participate in various chemical reactions. The amine group is a basic functional group and can participate in acid-base reactions, nucleophilic substitutions, and other reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. These properties could include its melting point, boiling point, solubility in various solvents, and stability under different conditions .

Scientific Research Applications

Anticancer Properties

5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine derivatives have shown promising results in the field of cancer research. For instance, compounds synthesized from 2-(naphthalen-1-ylmethyl)-1H-benzimidazol-1-yl]acetohydrazide displayed significant anticancer activity. One compound in particular demonstrated notable effectiveness against breast cancer cell lines, highlighting its potential as a therapeutic agent in cancer treatment (Salahuddin et al., 2014).

Antibacterial Applications

Research into the antibacterial potential of 5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine derivatives has yielded positive results. Certain compounds synthesized from these derivatives demonstrated strong antibacterial activity against various bacterial strains, including Bacillus pumilus and Shigella dysenteriae. This suggests their utility in developing new antibacterial agents (Vivek Kumar et al., 2021).

Application in Organic Light-Emitting Materials

Derivatives of 5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine have been explored for their potential in the development of organic light-emitting diodes (OLEDs). Studies have demonstrated their utility in creating blue-light-emitting materials, with high glass transition temperatures and hole transporting abilities. This could lead to advances in OLED technology, providing materials with enhanced performance characteristics (Y. Qiu et al., 2002).

Antiviral Activities

Some 5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine derivatives have shown promising results in antiviral studies. These compounds have been tested against viruses such as HCV and HIV, exhibiting varying degrees of antiviral activity. This highlights their potential in developing new antiviral therapies (W. El‐Sayed et al., 2010).

Anticonvulsant Properties

Research has also investigated the anticonvulsant potential of certain 5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine derivatives. These compounds were designed and synthesized based on a pharmacophoric model for anticonvulsant activity. Their effectiveness was assessed using various models, and some compounds exhibited significant anticonvulsant activities (H. Rajak et al., 2010).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activities. It’s important to handle all chemical compounds with appropriate safety precautions .

Future Directions

Future research on this compound could involve further studies on its synthesis, characterization, and potential biological activities. It could also involve the development of derivatives with improved properties or activities .

properties

IUPAC Name

5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c14-13-16-15-12(17-13)8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7H,8H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHVBKEOAWZXBES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=NN=C(O3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-amine

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